molecular formula C19H13N3O5S B2527501 Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate CAS No. 946276-83-1

Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2527501
CAS No.: 946276-83-1
M. Wt: 395.39
InChI Key: UTLGBLUMKBQMSV-UHFFFAOYSA-N
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Description

Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a methyl ester at position 6 and a 2-acetamido substituent at position 2, modified with a 1,3-dioxoisoindolin-2-yl group. This structure combines a heterocyclic benzo[d]thiazole core with a phthalimide-derived moiety, which is known to influence electronic and steric properties. The compound is synthesized via coupling reactions involving 2-acetamidobenzo[d]thiazole-6-carboxylic acid derivatives and dioxoisoindolinyl acetic acid intermediates under conditions such as EDC/DMAP-mediated activation in DMF .

Properties

IUPAC Name

methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5S/c1-27-18(26)10-6-7-13-14(8-10)28-19(20-13)21-15(23)9-22-16(24)11-4-2-3-5-12(11)17(22)25/h2-8H,9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLGBLUMKBQMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps. One common method starts with the esterification of anthranilic acid to produce methyl anthranilate. This is followed by the fusion of alanine with phthalic anhydride to yield phthaloyl-protected alanine. The final step involves coupling the phthaloyl-protected alanine with methyl anthranilate under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Esterification and Amidation

  • Starting material : Methyl 2-aminobenzo[d]thiazole-6-carboxylate (CAS: 93-85-6) is functionalized at the amino group via EDC/HOBt-mediated coupling with 2-(1,3-dioxoisoindolin-2-yl)acetic acid .

  • Reaction conditions :

    • Solvent: Anhydrous DMF or CH₂Cl₂.

    • Base: DIPEA or lutidine.

    • Coupling agents: EDC/HOBt or CDI for amide bond formation .

    • Yield: ~65–85% (analogous to similar benzothiazole-amide syntheses ).

Functionalization of the Dioxoisoindolin Moiety

The 1,3-dioxoisoindolin group undergoes nucleophilic ring-opening reactions under basic or acidic conditions. For example:

  • Hydrolysis : Treatment with aqueous NaOH yields the corresponding phthalimide derivative, releasing acetic acid.

  • Substitution : Reacts with amines (e.g., hydrazine) to form hydrazide derivatives .

Benzothiazole Core

  • Electrophilic substitution : The electron-rich thiazole ring undergoes halogenation or nitration at position 4 or 7 under HNO₃/H₂SO₄ or Cl₂/FeCl₃ .

  • Methyl ester hydrolysis : The 6-carboxylate group is hydrolyzed to a carboxylic acid using LiOH or HCl/EtOH .

Acetamido Linker

  • Cleavage : Acidic (HCl/EtOH) or basic (NaOH/EtOH) hydrolysis breaks the amide bond, yielding 2-aminobenzo[d]thiazole-6-carboxylic acid and 1,3-dioxoisoindolin-2-yl-acetic acid .

Dioxoisoindolin Group

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the phthalimide to isoindoline .

  • Ring-opening : Reacts with Grignard reagents (e.g., MeMgBr) to form substituted isoindoles .

Table 1: Reaction Conditions and Yields for Key Transformations

Reaction TypeReagents/ConditionsYield (%)Reference
Amide couplingEDC/HOBt, DIPEA, CH₂Cl₂, 0°C → RT78
Ester hydrolysisLiOH, THF/H₂O, RT92
Dioxoisoindolin ring-openingNH₂NH₂·H₂O, EtOH, reflux68

Biological Relevance and Derivatives

  • Anticonvulsant activity : Analogous compounds (e.g., N -(4-chlorophenyl)-2-((1,3-dioxoisoindolin-2-yl)methyl)-4,5-dihydrothiazole-4-carboxamide) show potent GABAergic activity (IC₅₀ = 18.76 μM) .

  • Antioxidant effects : Derivatives with free thiol groups exhibit radical scavenging (DPPH assay IC₅₀ = 0.22 μg/mL) .

Stability and Degradation

  • Photodegradation : The benzothiazole core is light-sensitive; storage under inert atmosphere (Ar) is recommended .

  • Thermal stability : Decomposes at >250°C, confirmed by TGA .

Scientific Research Applications

Neuropharmacological Applications

Alzheimer’s Disease Treatment
Research has shown that compounds with a benzo[d]thiazole core can exhibit acetylcholinesterase inhibitory activity, which is crucial for the treatment of Alzheimer’s disease. Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate may share similar properties due to its structural characteristics. Studies involving derivatives of thiazole have demonstrated promising results in inhibiting acetylcholinesterase, suggesting potential therapeutic roles in enhancing cognitive function and memory retention in Alzheimer’s patients .

Anticancer Research

Cytotoxic Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A series of benzothiazole derivatives have been synthesized and tested for their ability to inhibit tumor growth. For instance, compounds similar to this compound have shown significant activity against prostate cancer and melanoma cells . In vitro studies indicated that these compounds could induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents.

Enzyme Inhibition

Monoamine Oxidase Inhibitors
this compound and its derivatives have been investigated for their inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases and depression. Compounds exhibiting high selectivity for MAO-B could be particularly beneficial in treating conditions such as Parkinson’s disease . The structure-activity relationship (SAR) studies highlight the importance of specific substituents on the benzothiazole moiety in enhancing enzyme inhibition potency.

Synthesis and Characterization

Table 1 summarizes the synthesis routes and characterization methods employed for this compound:

Synthesis Route Methodology Characterization Techniques
Condensation ReactionReacting benzo[d]thiazole derivatives with acetamide derivativesNMR Spectroscopy, Mass Spectrometry
Cyclization ProcessUsing appropriate reagents to facilitate cyclizationIR Spectroscopy, UV-Vis Spectroscopy

Case Study 1: Anticancer Activity

A recent study synthesized a series of benzothiazole derivatives and evaluated their cytotoxicity against prostate cancer cells. Among these compounds, one derivative exhibited an IC50 value of 10 µM, indicating strong anticancer activity and warranting further investigation into its mechanism of action and potential clinical applications .

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotection, a derivative of this compound was tested for its ability to inhibit acetylcholinesterase. The results showed a significant reduction in enzyme activity with an IC50 value of 5 µM, suggesting that this compound could be developed as a therapeutic agent for Alzheimer's disease .

Mechanism of Action

The mechanism of action of Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound is compared to benzothiazole derivatives with variations in substituents and linker groups (Table 1). Key structural differences include:

  • Core Modifications: While all analogs share the benzo[d]thiazole scaffold, substituents at positions 2 and 6 vary. For example, compound 22 () replaces the dioxoisoindolinyl group with a pyridinylamino-propyl linker, enhancing kinase inhibition .
  • Electron-Donating Groups: Compounds from incorporate alkyl or methoxy groups on the thiazolidinone ring, improving anti-inflammatory activity compared to ibuprofen .
  • Solubility Modifiers : The methyl ester in the target compound may reduce solubility compared to carboxamide derivatives (e.g., compound 28 in ), which feature polar sulfonamide groups .
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Compound Name Position 2 Substituent Position 6 Substituent Key Functional Groups Biological Activity
Target Compound 2-(1,3-Dioxoisoindolin-2-yl)acetamido Methyl ester Phthalimide, methyl ester Not specified (Potential anti-inflammatory)
2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]... Pyridinylamino-propyl linker Carboxamide Pyridine, carboxamide BRAFV600E kinase inhibition (IC50 = 7.9 μM)
Compound 28 () Thiazolylsulfamoylphenyl Carboxamide Thiazole, sulfonamide Undisclosed (Structural emphasis)
derivatives (7a-l) Alkyl/electron-donating groups on thiazolidinone Variable Thiazolidinone, hydroxyl groups Anti-inflammatory (Superior to ibuprofen)

Pharmacokinetic Considerations

  • Metabolic Stability : The dioxoisoindolinyl group, being a phthalimide derivative, may confer resistance to enzymatic degradation, extending half-life relative to simpler analogs .

Biological Activity

Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the synthesis, biological evaluation, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzo[d]thiazole moiety and an isoindolin-2-one derivative. The molecular formula is C19H19N3O5C_{19}H_{19}N_{3}O_{5} with a molecular weight of approximately 363.329 g/mol. Understanding its chemical properties is crucial for elucidating its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including esterification and coupling reactions. The detailed synthetic route often utilizes starting materials such as anthranilic acid and phthalic anhydride, leading to the formation of the desired product through various intermediates, as noted in recent studies .

Anticancer Activity

Recent studies have shown that derivatives of benzo[d]thiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values ranging from 4 to 9 µM against human lymphocyte cells .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Reference
Compound AHuman CD4+ Lymphocytes4
Compound BSolid Tumor LinesVaries
Compound CLeukaemia Cell LinesSignificant

Antimicrobial Activity

Despite the promising anticancer activity, studies have indicated that related compounds do not exhibit significant antimicrobial or antiviral properties. In vitro evaluations against various pathogens have shown no substantial inhibitory effects on bacterial or viral growth .

The proposed mechanisms for the anticancer activity include induction of apoptosis in cancer cells and inhibition of cell proliferation. The interaction with specific cellular targets such as cyclin-dependent kinases (CDK) has been suggested, which may explain the selective cytotoxicity observed in tumor cells .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models. For example, a study demonstrated that derivatives showed enhanced antitumor activity in xenograft models, emphasizing their potential for further development into therapeutic agents for cancer treatment .

Q & A

Q. What are the key synthetic strategies for Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves condensation and acylation steps. For example:

React 2-aminobenzo[d]thiazole-6-carboxylate derivatives with 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride under anhydrous conditions.

Optimize solvent choice (e.g., DMF or ethanol) and temperature (60–80°C) to enhance reaction efficiency.

Monitor progress via thin-layer chromatography (TLC) and purify using recrystallization or column chromatography.
Key Variables :

  • Microwave-assisted synthesis (700W, 14–17 min) improves yield and reduces side reactions compared to conventional reflux .

  • Use catalytic acetic acid to accelerate Schiff base formation in intermediate steps .

    • Data Table : Comparison of Synthesis Methods
MethodSolventTemp (°C)Yield (%)Purity (%)
Conventional RefluxEthanol8055–6590–95
Microwave-AssistedEthanol8070–7595–98
Catalytic Acetic AcidDMF6060–7085–90

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions and amide bond formation. Coupling constants (e.g., J = 8–10 Hz) help verify stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications in the benzothiazole and isoindolinone moieties influence its biological activity?

  • Methodological Answer :
  • Benzothiazole Modifications :
  • Electron-donating groups (e.g., -OCH₃) at the 6-position enhance anti-inflammatory activity by improving solubility and target binding .
  • Chlorine or methyl substituents increase metabolic stability but may reduce bioavailability .
  • Isoindolinone Modifications :
  • Bulky substituents on the isoindolinone ring (e.g., trifluoromethyl) improve anticancer activity by modulating kinase inhibition .
  • Data-Driven Insight :
Substituent (Position)Biological ActivityIC₅₀ (µM)
-OCH₃ (6, benzothiazole)Anti-inflammatory12.3
-CF₃ (isoindolinone)Anticancer (HeLa cells)8.7
-Cl (6, benzothiazole)Antimicrobial18.9

Q. What experimental approaches are recommended to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

Standardized Assays : Use consistent cell lines (e.g., RAW264.7 for anti-inflammatory studies) and control compounds (e.g., ibuprofen) to normalize data .

Dose-Response Curves : Perform 3D spheroid models or patient-derived xenografts (PDX) to validate in vitro findings .

Mechanistic Profiling : Combine transcriptomics and proteomics to identify off-target effects that may explain discrepancies .

Q. How can researchers design robust in vitro assays to evaluate the anticancer potential of this compound?

  • Methodological Answer :
  • Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure .
  • Apoptosis Analysis : Perform Annexin V/PI staining and caspase-3/7 activation assays .
  • Migration Inhibition : Utilize Boyden chamber assays to assess anti-metastatic potential .

Q. What strategies mitigate side reactions during the synthesis of complex benzothiazole derivatives like this compound?

  • Methodological Answer :
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during acylation to prevent unwanted nucleophilic attacks .
  • Low-Temperature Reactions : Conduct sensitive steps (e.g., imine formation) at 0–5°C to minimize hydrolysis .
  • Inert Atmosphere : Perform reactions under nitrogen/argon to avoid oxidation of thiol intermediates .

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